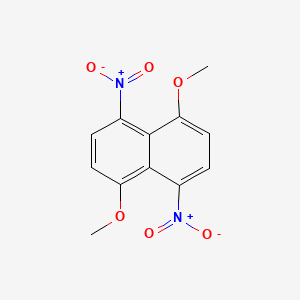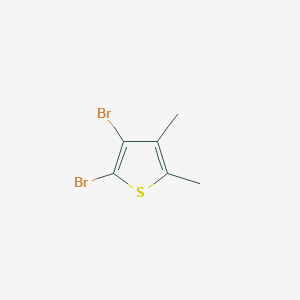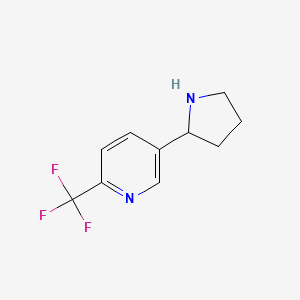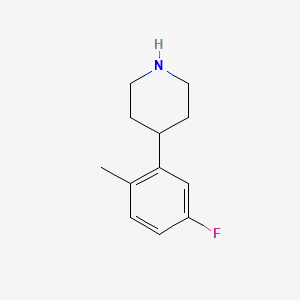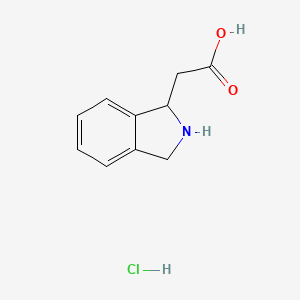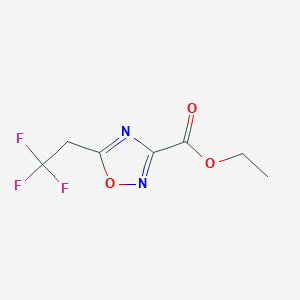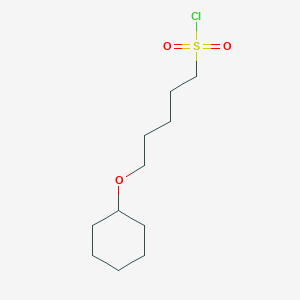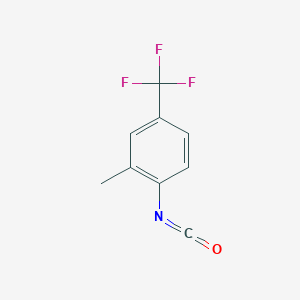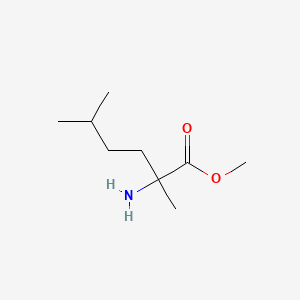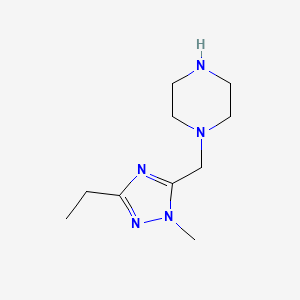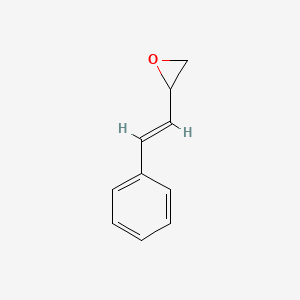
2-(2-Phenylethenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethenyl)oxirane, also known as styrene oxide, is an organic compound with the molecular formula C10H10O. It is a type of epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its reactivity and is used in various chemical processes and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alkene Epoxidation: One common method for synthesizing 2-(2-Phenylethenyl)oxirane is the epoxidation of styrene using peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium to form oxiranes.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like mCPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and carboxylic acids, often in the presence of catalysts like tertiary amines.
Major Products
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
β-Hydroxypropyl Esters: Produced via nucleophilic substitution with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylethenyl)oxirane involves its reactivity as an epoxide. The compound can undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. This reactivity is crucial for its applications in synthesis and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Phenylethyl)oxirane: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Methyl-2-phenyl-oxirane: Differing by the presence of a methyl group.
Uniqueness
2-(2-Phenylethenyl)oxirane is unique due to its specific reactivity and the types of products it forms. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]oxirane |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2/b7-6+ |
InChI-Schlüssel |
NGMWPIVXBOIIKF-VOTSOKGWSA-N |
Isomerische SMILES |
C1C(O1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1C(O1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


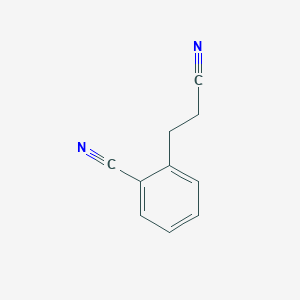
aminehydrochloride](/img/structure/B13522865.png)
